

Comparative Efficacy of Neuraminidase-IN-23 and Oseltamivir Against Resistant Influenza Strains

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Compound of Interest

Compound Name: Neuraminidase-IN-23

Cat. No.: B15568052

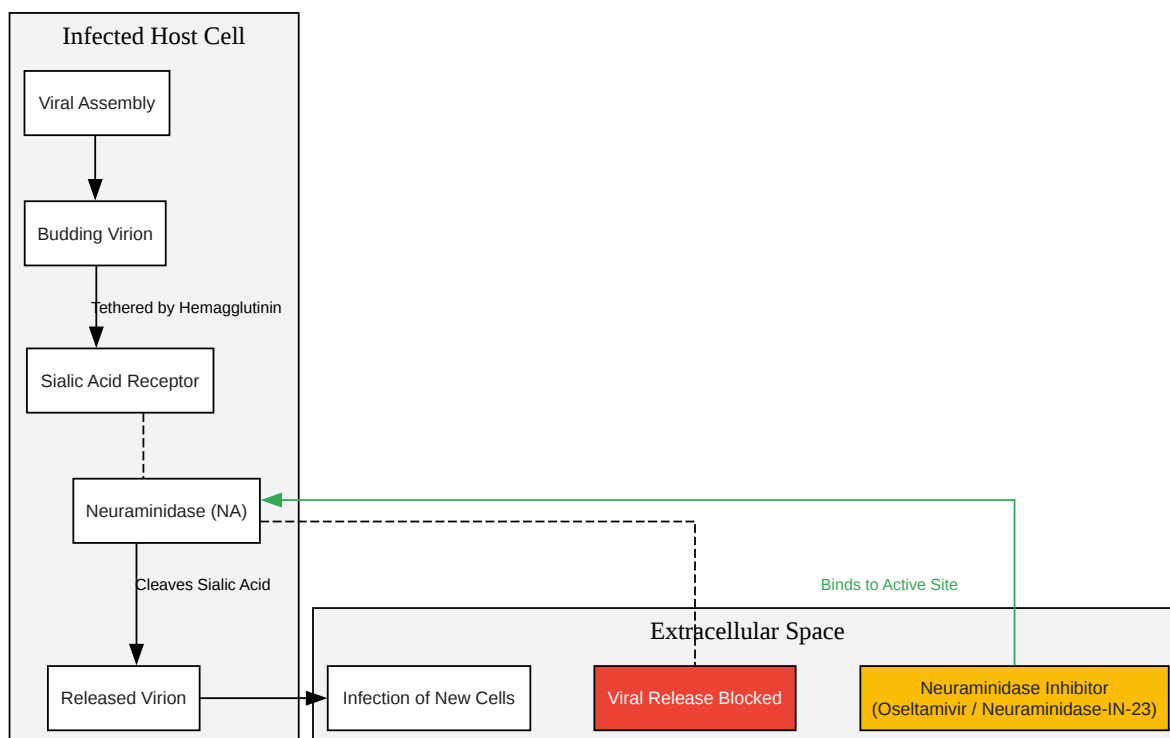
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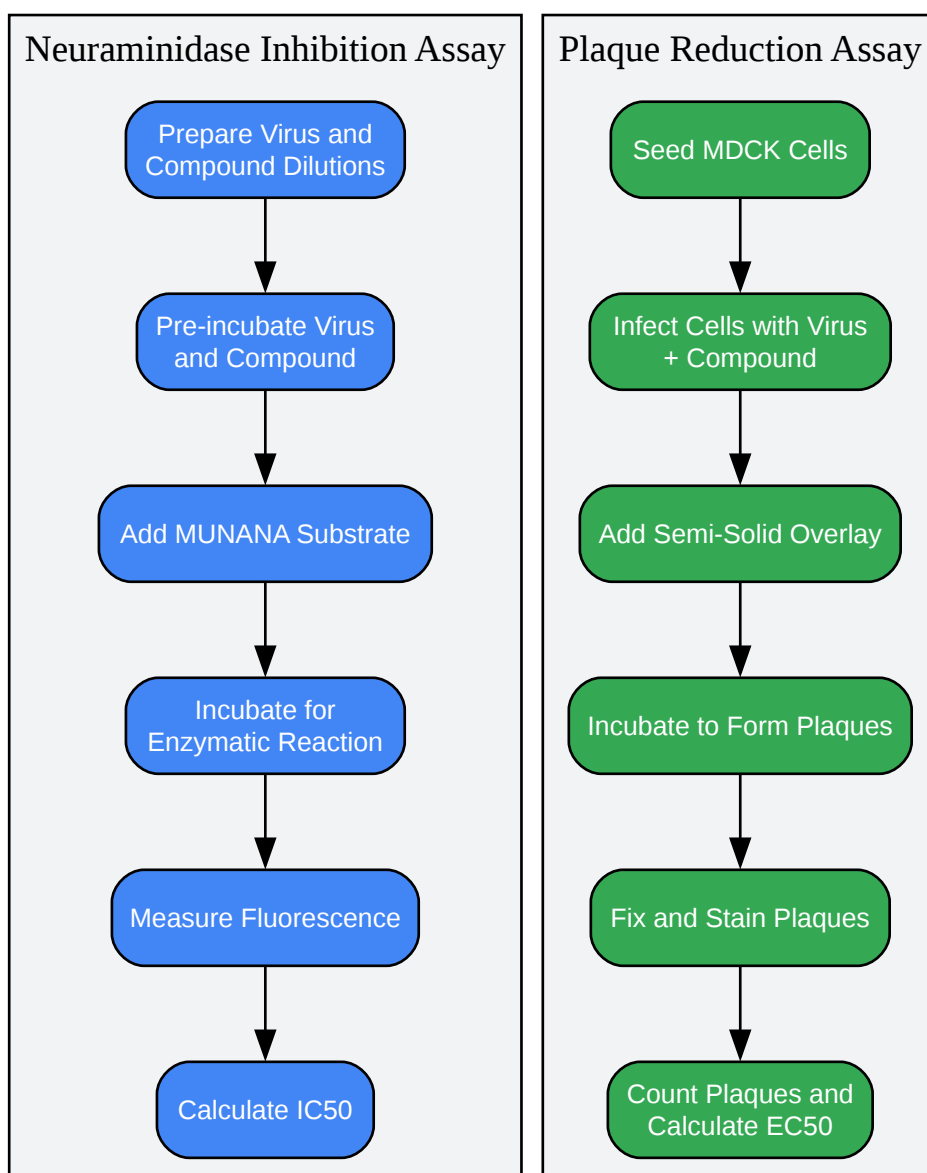
For Researchers, Scientists, and Drug Development Professionals

The emergence of influenza strains resistant to widely-used antiviral medications, such as oseltamivir, presents a significant challenge to global public health. This guide provides a comparative analysis of the established neuraminidase inhibitor, oseltamivir, and a novel investigational inhibitor, **Neuraminidase-IN-23**. The focus of this comparison is the in vitro efficacy against oseltamivir-resistant influenza strains, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting Viral Egress

Both oseltamivir and **Neuraminidase-IN-23** target the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells. By inhibiting NA, these drugs prevent the virus from spreading to new cells, thereby limiting the infection. Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate. Resistance to oseltamivir commonly arises from mutations in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com